Ethyl 8-(benzyloxy)oct-2-ynoate
Description
Ethyl 8-(benzyloxy)oct-2-ynoate is an aliphatic ester featuring a terminal alkyne group at position 2 and a benzyloxy ether at position 6. Its molecular formula is C₁₇H₂₀O₃, with a molecular weight of 272.34 g/mol. The compound is primarily utilized in organic synthesis, particularly as a building block for pharmaceuticals and functional materials. The alkyne moiety enables participation in click chemistry (e.g., Huisgen cycloaddition), while the benzyloxy group enhances solubility and stability during synthetic transformations .
Properties
CAS No. |
921207-66-1 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
ethyl 8-phenylmethoxyoct-2-ynoate |
InChI |
InChI=1S/C17H22O3/c1-2-20-17(18)13-9-4-3-5-10-14-19-15-16-11-7-6-8-12-16/h6-8,11-12H,2-5,10,14-15H2,1H3 |
InChI Key |
WMLOLPPCHRVWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-(benzyloxy)oct-2-ynoate typically involves the esterification of 8-(benzyloxy)oct-2-ynoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(benzyloxy)oct-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of 8-(benzyloxy)octanoic acid or 8-(benzyloxy)octan-2-one.
Reduction: Formation of ethyl 8-(benzyloxy)oct-2-ene or ethyl 8-(benzyloxy)octane.
Substitution: Formation of various substituted oct-2-ynoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-(benzyloxy)oct-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 8-(benzyloxy)oct-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The alkyne moiety can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules.
Comparison with Similar Compounds
Ethyl 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 96428-50-1)
- Molecular Formula : C₁₈H₁₈N₂O₃
- Key Features : Incorporates an imidazo[1,2-a]pyridine ring system, with a methyl group at position 2 and a benzyloxy group at position 7.
- Applications: Serves as a pharmaceutical intermediate, particularly in antiviral or anticancer drug synthesis. The nitrogen-rich heterocycle enhances binding to biological targets, unlike the aliphatic chain of Ethyl 8-(benzyloxy)oct-2-ynoate .
- Synthesis: Requires multi-step heterocyclic formation, increasing complexity compared to the straightforward esterification of this compound.
10-Benzyl 1-ethyl (E)-deca-2,3,8-trienedioate
- Molecular Formula : C₂₀H₂₂O₄
- Key Features : Contains conjugated double bonds (trienedioate) and ester groups.
- Reactivity: The conjugated diene system enables Diels-Alder reactions, contrasting with the alkyne-driven reactivity of this compound.
- Synthesis : Prepared via phosphine-catalyzed [3+2] cycloaddition (30% yield), highlighting lower efficiency compared to the target compound’s standard esterification protocols .
Ethyl 8-Cyano-2-oxooctanoate (CAS: 890097-93-5)
- Molecular Formula: C₁₁H₁₇NO₃
- Key Features: Substitutes the alkyne with a ketone (2-oxo) and a cyano group (8-cyano).
- Applications: Used in nucleophilic additions (via cyano group) and keto-enol tautomerism studies. Lacks the alkyne’s click chemistry utility .
- Physical Properties : Lower molecular weight (211.26 g/mol ) reduces steric hindrance, enhancing solubility in polar solvents compared to the benzyloxy-containing target compound.
(3S,5R)-Dihydroxy-6-(Benzyloxy)hexanoic Acid, Ethyl Ester
- Molecular Formula : C₁₅H₂₂O₅
- Key Features : Chiral dihydroxy groups and a benzyloxy ether.
- Applications: Key intermediate for statins (e.g., Atorvastatin). Stereochemistry is critical for enzymatic inhibition, unlike the non-chiral this compound .
- Synthesis : Enzymatic asymmetric reduction achieves high enantiomeric excess, contrasting with the racemic synthesis of the target compound.
Macrocyclic Eu(III) Complexes with 8-(Benzyloxy)quinoline
- Key Features: Benzyloxy group attached to a quinoline ring, forming luminescent europium complexes.
- Applications: Used in sensors and optoelectronic materials. The aromatic quinoline system enables π-π stacking, unlike the flexible aliphatic chain of this compound .
- Synthesis: Requires O-alkylation of hydroxyquinoline, followed by macrocyclization—distinct from the esterification and alkyne functionalization of the target compound.
Research Findings and Trends
- Reactivity: this compound’s alkyne group offers unique reactivity in copper-catalyzed azide-alkyne cycloadditions, distinguishing it from cyano- or diene-containing analogs .
- Pharmaceutical Utility : While statin intermediates () prioritize chirality, the target compound’s value lies in modular derivatization for drug scaffolds .
- Materials Science : Benzyloxy groups in macrocyclic complexes () enhance luminescence efficiency, whereas the target compound’s aliphatic chain limits such applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
